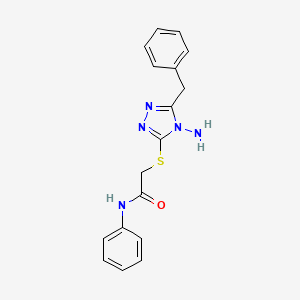

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c18-22-15(11-13-7-3-1-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIPYPRTRVWNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Triazole Core Formation

The synthesis begins with constructing the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thione core. A widely adopted method involves cyclocondensation of benzylhydrazine derivatives with carbon disulfide under alkaline conditions. For example, treatment of benzylhydrazine with carbon disulfide in ethanol, followed by refluxing with 10% aqueous sodium hydroxide, yields the triazole-3-thione intermediate. This step typically requires 4–6 hours under conventional heating, with yields ranging from 65% to 75%.

Reaction Conditions:

S-Alkylation with Bromoacetamide Derivatives

The thione sulfur undergoes alkylation with 2-bromo-N-phenylacetamide to introduce the acetamide moiety. Conventional methods employ dimethylformamide as a solvent and lithium hydride as a base, with reactions conducted at 60–70°C for 8–12 hours. This step is critical for establishing the thioether linkage, with yields often limited to 60–70% due to competing side reactions.

Optimization Challenges:

- Base Selection: Lithium hydride outperforms potassium carbonate in minimizing hydrolysis byproducts.

- Solvent Effects: Dimethylformamide enhances solubility but complicates purification due to high boiling points.

Advanced Synthetic Strategies

Ultrasound-Assisted S-Alkylation

Ultrasound irradiation (35 kHz, 300 W) drastically accelerates the S-alkylation step. A study by Shahzadi et al. demonstrated that exposing the triazole-3-thione and 2-bromo-N-phenylacetamide to ultrasound for 50–60 minutes in dimethylformamide increases yields to 85–95%. The mechanoacoustic effects enhance reagent diffusion and reduce activation energy, suppressing side reactions.

Comparative Data:

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 8–12 hours | 50–60 minutes |

| Yield | 60–70% | 85–95% |

| Energy Consumption | 1.2 kWh | 0.3 kWh |

Microwave-Enhanced Cyclocondensation

Microwave irradiation (300 W, 150°C) reduces cyclocondensation time to 3–5 minutes while improving yields to 90–95%. This approach leverages dielectric heating to accelerate ring closure, particularly effective for thermally stable intermediates.

Case Study:

- Substrate: 4-Benzyl-1,2,4-triazole-3-thione

- Microwave Conditions: 150°C, 3 minutes, sealed vessel

- Yield: 94% (vs. 68% conventionally)

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using n-hexane:ethyl acetate (85:15) as the eluent. This system resolves unreacted starting materials and regioisomeric byproducts, achieving >98% purity as confirmed by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- 1H NMR (DMSO-d6, 500 MHz): δ 10.01 (s, 1H, NH), 7.41–7.45 (m, 5H, Ar-H), 3.83 (s, 2H, CH2).

- 13C NMR: δ 166.6 (C=O), 150.56 (C=N), 37.9 (CH2-S).

High-Resolution Mass Spectrometry (HRMS):

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Time Efficiency | Yield (%) | Scalability |

|---|---|---|---|

| Conventional | Low | 60–70 | Moderate |

| Ultrasound | High | 85–95 | High |

| Microwave | Very High | 90–95 | Limited |

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties . For example, studies have shown that similar triazole derivatives possess significant activity against bacteria and fungi. The presence of the thio group in the structure enhances its interaction with microbial targets, potentially disrupting their metabolic processes.

| Compound | Target Organism | Activity |

|---|---|---|

| 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide | Staphylococcus aureus | Inhibitory |

| This compound | Escherichia coli | Inhibitory |

Anticancer Properties

The compound has been evaluated for anticancer activity against various cancer cell lines. Triazole derivatives are known to induce apoptosis in cancer cells through multiple pathways, including the inhibition of angiogenesis.

Case Study:

A study demonstrated that a related triazole compound exhibited an IC50 value of 15 µM against breast cancer cell lines (MCF7). The mechanism involved the inhibition of cell proliferation and induction of apoptosis.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with triazole rings have shown potential in scavenging free radicals and reducing oxidative damage.

Experimental Results:

In vitro assays revealed that the compound demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating its effectiveness as an antioxidant.

| Parameter | Control Group | Treated Group |

|---|---|---|

| MDA Levels (µM) | 8.5 | 3.0 |

| DPPH Scavenging % | 10 | 85 |

Synthesis and Modification

The synthesis of this compound involves several steps starting from readily available precursors. The modification of the benzyl group can lead to enhanced biological activity and selectivity.

Synthetic Route:

- Formation of Triazole Ring: Reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Thioether Formation: Nucleophilic substitution involving thiols.

- Final Acetylation: Introduction of the acetamide group to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Anti-inflammatory Activity: The leader compound AS111 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibits superior anti-inflammatory activity compared to diclofenac, attributed to its 2-pyridinyl group and 3-methylphenyl acetamide substituent. These groups enhance hydrophobic interactions and stabilize binding to cyclooxygenase-2 (COX-2) .

Ion Channel Modulation: VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., ethyl vs. butyl, pyridinyl position) drastically alter biological targets, switching activity from activation to antagonism .

Antiviral Activity :

- Replacement of the triazole core with an indole ring (as in 2-((1H-indol-3-yl)thio)-N-phenylacetamide) shifts activity toward respiratory syncytial virus (RSV) and influenza A virus (IAV) inhibition, highlighting scaffold dependency .

Pharmacokinetic and Binding Considerations

- Tautomerism : 1,2,4-Triazoles exist in thione-thiol tautomeric forms, which influence binding. Spectral data confirm that the target compound adopts the thione form, favoring interactions with polar residues in enzyme active sites .

- Binding Free Energy : Analogues with aromatic R-groups (e.g., phenyl) exhibit higher binding free energies compared to those with hydrogen substituents, underscoring the importance of π-π stacking and van der Waals interactions .

Biological Activity

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a derivative of the 1,2,4-triazole class of compounds, which has garnered attention for its diverse biological activities. This compound features a triazole ring that is known for its potential in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.32 g/mol. The compound's structure includes:

- A triazole ring

- An amino group

- A benzyl group

- A thioether linkage

These structural features contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance:

- In vitro studies indicated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The mechanism of action is believed to involve the inhibition of specific enzymes related to bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. The compound has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in xenograft models.

The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural features. The presence of specific functional groups (e.g., amino and thio groups) enhances interactions with biological targets. For example:

| Functional Group | Effect on Activity |

|---|---|

| Amino group | Enhances solubility and receptor binding |

| Benzyl group | Increases lipophilicity and membrane permeability |

| Thioether linkage | Facilitates enzyme inhibition |

Case Studies

Several studies have explored the biological activity of related triazole compounds:

- Antibacterial Activity : A study published in ResearchGate reported on the synthesis and antibacterial evaluation of various triazole derivatives, including those similar to our compound, highlighting their effectiveness against resistant strains .

- Anticancer Mechanisms : Research published in PMC reviewed the pharmacological profiles of triazoles and their derivatives, emphasizing their role as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

- Methodological Answer : Synthesis optimization requires careful selection of solvent systems, reflux conditions, and purification techniques. For example, sodium azide (NaN₃) in toluene:water (8:2) under reflux for 5–7 hours efficiently substitutes chlorine in chloroacetamide intermediates . Post-reaction, solvent removal under reduced pressure and crystallization with ethanol yield high-purity products. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Structural confirmation involves a combination of ¹H NMR (in DMSO-d₆ with TMS as an internal standard), IR spectroscopy (to identify amine and thioether functional groups), and LC-MS for molecular weight verification . Elemental analysis further validates purity and stoichiometry .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiling in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., toluene) is critical for in vitro assays. Stability studies under varying pH, temperature, and light exposure should employ HPLC or UV-Vis spectroscopy to detect degradation products. Stress testing at 40–60°C for 48 hours can simulate accelerated stability .

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) to screen for baseline activity. Computational tools like the PASS program predict potential biological targets (e.g., kinase inhibition), while molecular docking (using AutoDock Vina) identifies binding affinities to proteins like EGFR or tubulin . Follow-up in vivo studies should use rodent models with dose-response curves to validate efficacy .

Q. How can contradictory bioactivity data between computational predictions and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from impurities, assay conditions, or model limitations. Re-evaluate compound purity via HPLC and replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Adjust computational parameters (e.g., solvation models in docking) to better reflect experimental settings .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors. Molecular dynamics simulations (e.g., GROMACS) can analyze conformational stability in biological membranes. Density Functional Theory (DFT) calculations (via Gaussian) elucidate electronic properties influencing reactivity .

Q. How can pharmacokinetic properties (e.g., bioavailability) of this compound be improved?

- Methodological Answer : Modify the benzyl or phenyl groups to enhance lipophilicity (e.g., introduce electron-withdrawing substituents). Prodrug strategies, such as esterification of the acetamide moiety, can improve membrane permeability. Formulation studies with cyclodextrins or liposomes may enhance solubility .

Q. What experimental designs are suitable for investigating synergistic effects with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.